molecular formula C12H16O3 B1584371 Anisyl butyrate CAS No. 6963-56-0

Anisyl butyrate

Cat. No.: B1584371
CAS No.: 6963-56-0
M. Wt: 208.25 g/mol
InChI Key: MEPOOZLETHNMSR-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ester Chemistry

Anisyl butyrate (B1204436) belongs to the class of aromatic esters. vulcanchem.com These are organic compounds formed from the esterification of an aromatic alcohol and a carboxylic acid. In the case of anisyl butyrate, it is synthesized from anisyl alcohol (p-methoxybenzyl alcohol) and butyric acid. vulcanchem.comchemicalbook.com The structure features a benzene (B151609) ring substituted with a methoxy (B1213986) group and an ester group, which contributes to its characteristic aroma and chemical properties. vulcanchem.com

The synthesis of this compound can be achieved through both traditional chemical methods and more contemporary green chemistry approaches. A common laboratory and industrial preparation involves the direct esterification of anisyl alcohol with n-butyric acid. chemicalbook.com More recently, enzymatic synthesis has gained prominence as a more sustainable method. This often involves the use of lipases, such as Lipase (B570770) B from Candida antarctica (CaL-B), in a solvent-free system. vulcanchem.com This biocatalytic approach aligns with the growing demand for natural and environmentally friendly production processes in the chemical industry. rsc.orgubbcluj.ro

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₂H₁₆O₃ chemimpex.com
Molecular Weight 208.25 g/mol chemimpex.com
CAS Number 6963-56-0 chemimpex.com
Appearance Colorless liquid chemimpex.com
Boiling Point 269-270 °C chemimpex.com
Density ~1.057 g/cm³ chemimpex.com
Refractive Index 1.500-1.505 (at 20°C) chemimpex.com
Solubility Insoluble in water; soluble in organic solvents and oils. nih.gov

Significance in Flavor and Fragrance Science Research

The primary significance of this compound in scientific research lies in its application within the flavor and fragrance industries. Its potent, sweet, and fruity-floral scent profile makes it a subject of interest for creating and modifying aromas in a wide array of consumer products. google.comchemimpex.com

In fragrance science, this compound is utilized as a modifier and fixative in various perfume compositions, particularly in floral and fruity fragrance types like gardenia and magnolia. chemicalbook.com Its tenacity allows it to prolong the scent of other, more volatile components. google.com In flavor science, it is employed to impart or enhance flavors such as vanilla, fruit, and licorice in food products like ice cream, candy, and baked goods. chemicalbook.com Research in this area often focuses on understanding its sensory perception and how it interacts with other flavor molecules to create a desired taste profile. chemimpex.com The compound is also noted for its ability to intensify vanilla flavors. chemicalbook.com

Overview of Current Research Trajectories and Gaps

Current research on this compound is largely driven by the demand for "natural" ingredients and sustainable manufacturing processes. europa.euresearchgate.net A significant trajectory is the optimization of its enzymatic synthesis. Studies have focused on improving conversion rates by manipulating reaction parameters such as temperature, vacuum, reaction time, and the molar ratio of reactants. vulcanchem.comresearchgate.net For instance, research has demonstrated that optimizing these conditions in a solvent-free system using immobilized lipase can lead to conversion rates as high as 98.7%. rsc.orgresearchgate.net

Another area of investigation is the application of novel technologies to enhance synthesis efficiency. For example, the use of ultrasonic irradiation in conjunction with immobilized lipases has been shown to dramatically increase conversion rates compared to conventional methods. mdpi.com

Despite these advancements, there are still gaps in the research. While the synthesis and application of this compound are well-documented, its natural occurrence is not widely reported, though it has been identified as a volatile constituent in the flowers of some orchid species, such as Catasetum albovirens. chemicalbook.comresearchgate.netmdpi.com Further research into its natural sources could open new avenues for its extraction and classification as a natural flavoring agent. Additionally, while the focus has been on its synthesis, more in-depth studies on its metabolic pathways and potential interactions within complex food matrices could provide a more comprehensive understanding of its behavior as a flavor component. chemicalbook.com

Table 2: Research Findings on this compound Synthesis Optimization

Research Focus Key Findings
Enzymatic Synthesis Optimization A factorial design approach identified temperature, vacuum, reaction time, and acid-to-alcohol ratio as critical parameters for maximizing conversion rates in lipase-catalyzed synthesis. vulcanchem.com
Solvent-Free Systems The use of solvent-free systems with immobilized lipases and vacuum removal of water by-product significantly improves reaction equilibrium and yield. vulcanchem.com
Ultrasonic Irradiation The application of ultrasonic irradiation has been shown to significantly enhance the conversion rate of butyric acid to its esters, including this compound, in a shorter reaction time. mdpi.com
Biocatalyst Development Research is ongoing to develop more robust and reusable biocatalysts, such as lipases encapsulated in sol-gel matrices or immobilized on magnetic nanoparticles, to improve the economic viability of enzymatic synthesis. vulcanchem.comrsc.orgmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)methyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O3/c1-3-4-12(13)15-9-10-5-7-11(14-2)8-6-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPOOZLETHNMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064523
Record name Butanoic acid, (4-methoxyphenyl)methyl ester
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless liquid with a weak, floral, very sweet, plum-like odour
Record name Anisyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/738/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

270.00 °C. @ 760.00 mm Hg
Record name 4-Methoxybenzyl butanoate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Anisyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/738/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.047-1.067
Record name Anisyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/738/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

6963-56-0
Record name Anisyl butyrate
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Record name Anisyl butyrate
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Record name Anisyl butyrate
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Record name Butanoic acid, (4-methoxyphenyl)methyl ester
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Record name Anisyl butyrate
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Record name ANISYL BUTYRATE
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Record name 4-Methoxybenzyl butanoate
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URL http://www.hmdb.ca/metabolites/HMDB0034991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic and Biocatalytic Methodologies for Anisyl Butyrate

Enzymatic Esterification Processes

The enzymatic synthesis of anisyl butyrate (B1204436), primarily through the direct esterification of anisyl alcohol and butyric acid, has emerged as a preferred green alternative to traditional chemical methods. vulcanchem.comrsc.org This approach leverages the catalytic prowess of lipases in solvent-free systems, which circumvents the need for potentially hazardous organic solvents. vulcanchem.com The fundamental reaction scheme involves the combination of anisyl alcohol with butyric acid to yield anisyl butyrate and water. vulcanchem.com To drive the reaction towards higher product conversion, the water byproduct is typically removed under vacuum. vulcanchem.comrsc.org

The underlying mechanism for this lipase-catalyzed reaction is generally understood to follow a Ping-Pong Bi-Bi mechanism. vulcanchem.com In this process, the lipase (B570770) first interacts with the butyric acid to form an acyl-enzyme intermediate. Subsequently, this intermediate reacts with anisyl alcohol to produce the final ester, this compound. vulcanchem.com

Lipase-Mediated Synthesis from Aromatic Alcohols and Carboxylic Acids

The synthesis of various aroma esters, including this compound, from aromatic alcohols and short-chain carboxylic acids is a well-explored area in biocatalysis. rsc.orgjmbfs.org Lipases are particularly effective in these esterification reactions due to their broad substrate specificity and stability in non-aqueous environments. jmbfs.orgtuwien.at

Lipases from Candida antarctica, specifically Lipase A (CALA) and Lipase B (CALB), are extensively utilized for the synthesis of flavor esters like this compound. ubbcluj.romdpi.comnih.gov CALB, in particular, is a well-characterized and widely used lipase for various organic reactions, including the production of esters on a commercial scale. tuwien.at These enzymes can be used in their free form but are often more stable and reusable when immobilized on supports such as magnetic nanoparticles or entrapped in a sol-gel matrix. rsc.orgtuwien.atscielo.br

Immobilization offers several advantages, including enhanced stability at elevated temperatures, ease of separation from the reaction mixture, and the potential for continuous processing. tuwien.at For instance, CALB encapsulated in a sol-gel matrix has been successfully employed for the synthesis of this compound in a solvent-free system. rsc.orgresearchgate.net This immobilized biocatalyst demonstrated high synthetic activity and could be efficiently used for multiple reaction cycles. rsc.org Novozym 435, a commercial biocatalyst where CALB is adsorbed on a macroporous resin, is another commonly used immobilized enzyme for ester synthesis. tuwien.atubbcluj.ro

Ultrasonic irradiation has been identified as a potent tool for accelerating enzymatic reactions, including the synthesis of this compound. mdpi.comresearchgate.net This technique employs high-frequency sound waves to generate localized areas of high pressure and temperature, a phenomenon known as cavitation. researchgate.netmdpi.com This intense mixing enhances mass transfer between the substrates and the enzyme, often leading to significantly higher reaction rates and conversions in shorter time frames compared to conventional mechanical stirring. mdpi.comresearchgate.net

In one study, the use of ultrasonic irradiation (33 kHz and 100 W) in the synthesis of this compound resulted in a 99% conversion in just 3 hours at 52°C. mdpi.comresearchgate.net In contrast, the same reaction without ultrasound only achieved a 55% conversion under similar conditions. mdpi.comresearchgate.net This demonstrates the profound impact of ultrasound in improving the efficiency of the enzymatic esterification process. However, it is crucial to control the intensity of the ultrasound, as excessive power can lead to enzyme denaturation and a subsequent decrease in activity. researchgate.net

Application of Candida antarctica Lipases (CALA, CALB) and Immobilized Biocatalysts

Optimization of Biocatalytic Reaction Parameters

To maximize the yield and efficiency of this compound synthesis, the optimization of various reaction parameters is critical. Key factors that are often fine-tuned include substrate molar ratios, enzyme load, and temperature. rsc.orgsschi.sk

Effects of Substrate Molar Ratios and Enzyme Load

The molar ratio of the substrates, anisyl alcohol and butyric acid, plays a significant role in the conversion to this compound. Research has shown that optimizing this ratio can lead to substantial improvements in product yield. rsc.orgresearchgate.net For the synthesis of this compound using an immobilized CALB, an increase in conversion from 94.2% to 98.7% was observed when the alcohol to acid molar ratio was adjusted. researchgate.netresearchgate.net Interestingly, in this specific case, a higher conversion was achieved when using an excess of butyric acid, suggesting that it does not inhibit the enzyme's activity. researchgate.netresearchgate.net

The amount of enzyme, or enzyme load, is another crucial parameter. Generally, increasing the enzyme concentration leads to a higher reaction rate, as more active sites are available for catalysis. mdpi.com However, there is an optimal loading beyond which the increase in conversion may not be significant or cost-effective.

The following table summarizes the optimization of reaction parameters for this compound synthesis in one study:

ParameterInitial ConditionsOptimized Conditions
Conversion94.2%97.9%
Alcohol:Acid Ratio1:21:3
Temperature (°C)3035
Reaction Time (min)6090
This data shows the impact of optimizing parameters on the conversion of this compound. vulcanchem.com
Influence of Temperature on Conversion and Enzyme Stability

Temperature is a double-edged sword in enzymatic reactions. An increase in temperature generally increases the reaction rate by enhancing the kinetic energy of molecules, leading to more frequent collisions between the enzyme and substrates. creative-enzymes.com However, excessively high temperatures can cause the enzyme to denature, leading to a loss of catalytic activity. creative-enzymes.com

For the enzymatic synthesis of this compound, studies have shown that there is an optimal temperature range that balances reaction kinetics and enzyme stability. rsc.org For instance, in the optimization of this compound synthesis, a temperature of 25°C was found to be optimal when using an immobilized CALB, contributing to a high conversion of 98.7%. researchgate.net In another study, the optimal temperature was identified as 35°C. vulcanchem.com It is essential to determine the specific optimal temperature for each biocatalyst system, as enzyme stability can vary. creative-enzymes.com For example, CALA is known to be more thermostable than CALB. mdpi.comnih.gov

The following table illustrates the effect of temperature on the synthesis of a similar ester, anisyl propionate (B1217596), which highlights the general principle of temperature dependence in these reactions:

Temperature (°C)Time to Max Conversion (hours)
30>12
40~10
50~8
606
This data for anisyl propionate demonstrates that increasing the temperature can significantly reduce the reaction time required to achieve maximum conversion. ubbcluj.ro
Impact of Vacuum Conditions for Reaction Equilibrium Shift

The enzymatic synthesis of this compound via direct esterification of anisyl alcohol and butyric acid is a reversible reaction that produces water as a byproduct. The accumulation of water in the reaction medium can shift the equilibrium back towards the reactants, thereby reducing the final ester yield. vulcanchem.com Applying a vacuum is a highly effective physical method to continuously remove water from the reaction system, which shifts the reaction equilibrium toward the formation of the ester product in accordance with Le Châtelier's principle. rsc.orgsschi.sk

Factorial design experiments have demonstrated that vacuum pressure is a critical parameter influencing the conversion rate of this compound synthesis. rsc.orgsschi.sk In studies utilizing lipase B from Candida antarctica (CaL-B) encapsulated in a sol-gel matrix, optimizing the vacuum level was shown to be one of the most significant factors for maximizing yield. rsc.orgresearchgate.net For instance, initial synthesis attempts under a vacuum of 20 mbar resulted in a conversion rate of 94.2%. researchgate.net By optimizing the reaction parameters, including reducing the vacuum pressure to 15 mbar, the conversion rate for this compound synthesis was increased to 98.7%. researchgate.net This demonstrates that a carefully controlled vacuum environment is crucial for driving the reaction to near completion. The optimized vacuum effectively removes water without negatively impacting the stability or catalytic activity of the enzyme. vulcanchem.com

Table 1: Effect of Optimized Conditions on this compound Synthesis

Parameter Initial Conditions Optimized Conditions
Conversion 94.2% 98.7%
Temperature (°C) 30 25
Alcohol:Acid Ratio 1:2 1:3
Vacuum (mbar) 20 15
Reaction Time (min) 60 90

Data sourced from references rsc.orgresearchgate.net.

Design of Solvent-Free Systems for Green Chemistry Principles

In alignment with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, solvent-free systems (SFS) have been designed for the synthesis of this compound. rsc.orgsschi.sk These systems utilize the liquid substrates themselves as the reaction medium, thereby avoiding the environmental and safety issues associated with traditional organic solvents. The enzymatic synthesis of this compound from anisyl alcohol and butyric acid using an immobilized lipase, such as CaL-B, is particularly well-suited for a solvent-free approach. vulcanchem.comrsc.org

Utilization of Molecular Sieves for In Situ Water Removal

An alternative or complementary method to vacuum application for in situ water removal is the use of molecular sieves. ubbcluj.ro Molecular sieves are porous materials with uniform pore sizes that can selectively adsorb small molecules like water, while excluding the larger reactant and product molecules. ubbcluj.romdpi.com By trapping the water produced during esterification, molecular sieves effectively shift the reaction equilibrium towards the product side, enhancing the conversion rate. ubbcluj.ro

This technique has been proven effective in the enzymatic synthesis of related aroma esters, such as anisyl propionate, using Novozym 435 (an immobilized form of CaL-B) in a green solvent. ubbcluj.ro In the synthesis of anisyl propionate, increasing the concentration of molecular sieves from 50 mg/mL to 100 mg/mL significantly improved the conversion from 68.4% to 95.1%. ubbcluj.ro This principle is directly applicable to the synthesis of this compound. The primary challenge in esterification reactions is overcoming equilibrium limitations, and the use of molecular sieves provides a practical and efficient solution for water sequestration, thereby driving the synthesis towards higher yields. ubbcluj.romdpi.com

Table 2: Effect of Molecular Sieve Loading on Anisyl Propionate Conversion

Molecular Sieves Load (mg/mL) Conversion Rate (%)
50 68.4
75 -
100 95.1
125 >95
150 ~96

Data sourced from reference ubbcluj.ro. This table illustrates the principle applicable to butyrate analogue synthesis.

Biosynthesis and Metabolic Engineering Approaches

De Novo Biosynthesis of Anisyl Alcohol Precursors in Engineered Microbial Systems (e.g., Escherichia coli)

The production of anisyl alcohol, the key precursor for this compound, has been successfully achieved through de novo biosynthesis in engineered microbial hosts like Escherichia coli. acs.orgresearchgate.net This approach offers a sustainable alternative to chemical synthesis, utilizing simple carbon sources such as glucose. acs.orgresearchgate.net The biosynthetic pathway is constructed by introducing heterologous enzymes into E. coli to channel metabolites from the central metabolism towards the desired product. acs.org

The pathway typically begins with the shikimate pathway, a native metabolic route in E. coli. acs.org By strengthening this pathway to increase the availability of precursors like erythrose-4-phosphate and phosphoenolpyruvate, the production of downstream aromatic compounds can be significantly enhanced. acs.orgresearchgate.net Through the introduction of a series of enzymes, glucose is converted to anisyl alcohol. Research has demonstrated the successful construction of an artificial biosynthetic pathway in E. coli MG1655, which led to the production of 355 mg/L of anisyl alcohol. acs.orgresearchgate.net This represents the first report of biosynthesizing anisyl alcohol directly from a renewable carbon source, paving the way for large-scale microbial production. acs.orgresearchgate.net

Strategies for Enzymatic Acetylation and Potential for Butyrate Analogue Formation

Once anisyl alcohol is produced microbially, the final ester can be formed through enzymatic acylation. The most studied example is the formation of anisyl acetate (B1210297), which serves as a model for producing other ester analogues, including this compound. This is achieved by expressing an alcohol acetyltransferase (AAT) in the anisyl alcohol-producing strain. acs.orgresearchgate.net

The enzyme ATF1 from Saccharomyces cerevisiae is a well-characterized alcohol acetyltransferase with a broad substrate range, capable of acetylating various alcohols. acs.org When ATF1 was expressed in the engineered E. coli strain producing anisyl alcohol, it successfully catalyzed the acetylation reaction, yielding 302 mg/L of anisyl acetate. acs.org

This strategy can be directly adapted for the formation of this compound. Instead of relying on acetyl-CoA, the microbial host would need to be engineered to provide butyryl-CoA. The biosynthesis of butyryl-CoA from acetyl-CoA is well-established in many bacteria. researchgate.netmdpi.com By introducing the necessary enzymatic pathway for butyrate synthesis (e.g., the reverse β-oxidation pathway) into the anisyl alcohol-producing E. coli strain, the intracellular pool of butyryl-CoA would become available. The promiscuous nature of certain acyltransferases could then catalyze the condensation of anisyl alcohol with butyryl-CoA to form the desired this compound, creating a complete de novo biosynthetic route to the final aroma compound.

Comparative Analysis of Chemical and Biocatalytic Synthesis Routes

The synthesis of this compound can be achieved through traditional chemical methods or modern biocatalytic routes, each with distinct advantages and disadvantages.

Chemical Synthesis: Conventional chemical esterification typically involves reacting anisyl alcohol with butyric acid or its derivatives (like butyric anhydride) in the presence of a strong acid catalyst (e.g., sulfuric acid or methanesulfonic acid) and often requires high temperatures. vulcanchem.comgoogle.com While effective, this method suffers from several drawbacks. The harsh reaction conditions can lead to side reactions and the formation of impurities, necessitating extensive purification steps. ubbcluj.ro Furthermore, the use of strong acid catalysts generates significant corrosive and toxic waste, posing environmental and handling challenges. vulcanchem.comrsc.org

Biocatalytic Synthesis: Biocatalytic synthesis, employing enzymes like lipases, offers a greener and more specific alternative. vulcanchem.comfrontiersin.org The reaction is performed under mild conditions (lower temperature and neutral pH), which minimizes energy consumption and reduces the formation of byproducts. frontiersin.orgnih.gov Enzymes exhibit high selectivity, leading to a purer product and simplifying downstream processing. frontiersin.org When conducted in solvent-free systems, enzymatic synthesis significantly reduces waste, as reflected by favorable green chemistry metrics like a low E-factor (environmental factor) and mass intensity. rsc.orgsschi.sk The product can also be labeled as "natural" when derived from natural precursors using a biological catalyst, which is a significant advantage in the flavor and fragrance industry. rsc.org

Metabolic Engineering: The de novo biosynthesis of this compound in engineered microbes represents the forefront of sustainable production. This method avoids the use of petrochemical-derived precursors altogether, starting from simple sugars. acs.orgresearchgate.net While currently at the research and development stage and with yields that may not yet compete with established methods, metabolic engineering offers the potential for a highly sustainable, scalable, and cost-effective production platform in the long term.

Table 3: Comparison of Synthesis Routes for this compound

Feature Chemical Synthesis Enzymatic (Biocatalytic) Synthesis Microbial (Metabolic Engineering) Synthesis
Catalyst Strong acids (e.g., H₂SO₄) Enzymes (e.g., Lipase) Whole microbial cells
Reaction Conditions High temperature, harsh pH Mild temperature, neutral pH Physiological conditions (e.g., 30-37°C)
Selectivity Low to moderate High High
Byproducts/Waste Significant, often hazardous Minimal, mainly water Minimal, biodegradable biomass
Solvent Use Often requires organic solvents Can be solvent-free Aqueous medium
Sustainability Low High Very High
Product Label Synthetic "Natural" (if precursors are natural) "Natural"

| Maturity | Established industrial process | Industrially applied, growing | Emerging technology |

Natural Occurrence and Isolation of Anisyl Butyrate

Identification in Phyto-Volatile Profiles (e.g., Orchidaceae species)

Anisyl butyrate (B1204436) is a significant component of the floral fragrances of various plant species, playing a role in attracting pollinators. It is particularly prominent in the volatile profiles of certain orchids.

Detailed Research Findings: Studies on orchids of the genus Catasetum, native to the Brazilian Amazon, have identified anisyl butyrate as a key benzenoid compound in their floral scents. mdpi.comresearchgate.net These fragrances are crucial for the pollination mechanism, which often involves attracting male Euglossini bees. mdpi.com The composition of these scents can vary between species, contributing to the reproductive isolation and diversification of the genus. mdpi.com

In a specific analysis of two specimens of Catasetum albovirens, this compound was found to be a major constituent of the floral volatile concentrates. mdpi.com The analysis, conducted via gas chromatography-mass spectrometry (GC-MS) of volatiles collected through headspace extraction, revealed its presence in significant relative amounts. mdpi.com

Table 1: Relative Percentage of this compound in the Volatile Concentrates of Catasetum albovirens

SpecimenRelative Percentage of this compound
Specimen 115.4%
Specimen 27.5%

This interactive table is based on data from a 2023 study on Catasetum species in the Brazilian Amazon. mdpi.com

Beyond the Orchidaceae family, this compound has also been identified as a volatile component in other aromatic plants, such as anise (Pimpinella anisum). pherobase.com

Detection as a Metabolic Product of Fungi

This compound has also been identified as a product resulting from fungal activity, particularly in the context of agarwood formation. researchgate.netmdpi.com Agarwood is a highly valued resinous wood that forms in trees of the Aquilaria genus in response to physical injury and subsequent fungal infection. mdpi.com

Detailed Research Findings: Research into the chemical composition of agarwood induced by a combination of physical damage and inoculation with specific fungal strains has detected the presence of this compound. researchgate.netmdpi.com In a 2024 study, this compound was identified in the volatile compounds of Aquilaria sinensis wood that had been treated with a combination of burning holes and inoculation with a mix of Trichoderma solani and Lasiodiplodia theobromae. researchgate.net The compound was detected in samples subjected to this specific induction method, suggesting that the interaction between the fungi and the tree's stress response leads to its biosynthesis. researchgate.netmdpi.com The production of such compounds is part of a complex biochemical reaction within the tree to resist fungal damage. mdpi.com

Methodologies for Extraction and Purification from Natural Matrices

The isolation of this compound from natural sources involves techniques designed to capture volatile organic compounds (VOCs) and separate them from the complex matrix of the plant or fungal material. The chosen method depends on the nature of the source and the concentration of the target compound.

Extraction:

Headspace Sorptive Extraction (HSSE): This is a common method for collecting floral volatiles without damaging the plant. For the analysis of Catasetum orchids, fragrances are typically collected by enclosing the flowers in a container for a period, allowing the volatile compounds to accumulate in the headspace. These volatiles are then trapped onto a sorbent material, from which they are later desorbed for analysis. mdpi.com

Hydrodistillation: This classical method is used for extracting essential oils from plant materials, such as anise fruit or agarwood chips. pherobase.com The material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. The essential oil, containing this compound, is then separated from the aqueous layer.

Solvent Extraction: For materials where distillation is not suitable, extraction with an organic solvent can be employed. This involves macerating the natural material in a solvent that dissolves the desired compounds. The solvent is then evaporated to yield a concentrate or absolute. Subsequent purification is required to isolate individual components. acs.org

Purification and Identification:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical technique for identifying and quantifying volatile components like this compound from natural extracts. mdpi.commdpi.com The extract is injected into a gas chromatograph, which separates the compounds based on their boiling points and polarity. The separated compounds then enter a mass spectrometer, which fragments them and creates a unique mass spectrum, allowing for definitive identification by comparison to spectral libraries. mdpi.com

High-Performance Liquid Chromatography (HPLC): While GC-MS is more common for volatile analysis, HPLC can be used for the purification of less volatile or thermally unstable compounds from a crude extract. ubbcluj.ro It is particularly useful in monitoring the progress of purification processes. ubbcluj.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy: Following isolation, NMR spectroscopy is used to confirm the chemical structure of the purified compound, such as this compound. ubbcluj.ro

Advanced Analytical Methodologies for Anisyl Butyrate Characterization

Chromatographic Techniques for Separation and Quantitation

Chromatography is fundamental to the analysis of anisyl butyrate (B1204436), enabling its separation from complex mixtures and accurate quantification. Gas and liquid chromatography are the most prevalent techniques employed for this purpose.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like anisyl butyrate. nist.gov In this method, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of compounds between the mobile and stationary phases.

Coupled with a Flame Ionization Detector (FID), GC provides sensitive quantification of organic compounds. The FID responds to carbon-containing compounds, making it a robust detector for quantifying this compound. For qualitative analysis and unambiguous identification, GC is often hyphenated with a Mass Spectrometer (MS). nih.gov The MS detector ionizes the eluted compounds, separating the resulting ions based on their mass-to-charge ratio (m/z), which provides a unique fragmentation pattern or "fingerprint" for the molecule. nih.govnih.gov

The retention index, a measure of where a compound elutes relative to a series of n-alkane standards, is also a key parameter in GC analysis. For this compound, typical Kovats retention indices are used for identification on different types of GC columns. nih.gov

Table 1: GC Parameters for this compound Analysis

Parameter Value Reference
Kovats Retention Index (Standard Non-polar column) 1569 nih.gov

| Kovats Retention Index (Standard Polar column) | 2274 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing less volatile compounds or those that are thermally unstable. uni.lu It is particularly useful for monitoring the progress of synthesis reactions and for assessing the purity of the final this compound product. researchgate.net

In a typical Reverse-Phase HPLC (RP-HPLC) setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. google.comaurigeneservices.com For a compound like this compound, the mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer with phosphoric acid). google.comaurigeneservices.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. aurigeneservices.com By monitoring the disappearance of reactants and the appearance of the product peak, HPLC can effectively track the progression of the esterification reaction used to produce this compound. It is also the method of choice for quantifying non-volatile impurities. uni.lu

Table 2: Typical RP-HPLC Method Parameters for Ester Analysis

Parameter Description Reference
Stationary Phase Reverse-Phase C18 Column google.comaurigeneservices.com
Mobile Phase Acetonitrile / Water with Acid (e.g., Phosphoric Acid) google.comaurigeneservices.com
Detector UV/PDA Detector (e.g., at 210 nm) aurigeneservices.com

| Application | Purity assessment, reaction monitoring | uni.lu |

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. These methods probe the molecular structure by observing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (O-CH₂), and the protons of the butyrate chain.

¹³C NMR provides information about the different carbon atoms in the molecule. researchgate.net Due to factors like hybridization and electronegativity, the carbonyl carbon and aromatic carbons exhibit large chemical shifts. researchgate.net A proton-decoupled ¹³C NMR spectrum of this compound will show a distinct peak for each unique carbon atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Butyrate-CH₃ ~0.9 ~13.7
Butyrate-CH₂ (β) ~1.6 ~18.5
Butyrate-CH₂ (α) ~2.3 ~36.2
Methoxy-CH₃ ~3.8 ~55.3
Benzyl-CH₂ ~5.0 ~65.8
Aromatic C-H (ortho to OCH₃) ~6.9 ~113.8
Aromatic C-H (ortho to CH₂O) ~7.3 ~130.1
Aromatic C (ipso-CH₂O) - ~129.5
Aromatic C (ipso-OCH₃) - ~159.6

Note: Predicted values are based on standard chemical shift tables and may vary slightly based on solvent and experimental conditions. Data sourced from general NMR principles and compound similarity. hmdb.cahmdb.ca

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. thegoodscentscompany.comperflavory.com The FTIR spectrum of this compound displays characteristic absorption bands that confirm its identity as an ester with an aromatic ring. The most prominent peak is the strong C=O stretching vibration of the ester group. Other key bands include the C-O stretches, aromatic C=C bending, and C-H stretching vibrations of both the alkyl and aromatic parts of the molecule. The analysis is often performed on a neat sample using a capillary cell. nih.gov

Table 4: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
C=O Stretch (Ester) ~1735 Strong, sharp absorption
C-O Stretch (Ester) ~1250 and ~1170 Strong absorptions
C-H Stretch (Aromatic) ~3000-3100 Medium to weak absorptions
C-H Stretch (Aliphatic) ~2850-3000 Medium to strong absorptions

Note: Values are typical for this class of compound. nih.govthegoodscentscompany.com

Mass Spectrometry (MS) for Fragmentation Analysis

When subjected to electron ionization (EI) in a mass spectrometer, the this compound molecule (molecular weight 208.25 g/mol ) forms a molecular ion (M⁺˙) at m/z 208. nist.govnih.gov This molecular ion is energetically unstable and breaks apart into smaller, charged fragments. aurigeneservices.com The resulting fragmentation pattern is a unique characteristic of the compound's structure.

The fragmentation of this compound is dominated by cleavage at the benzylic position, which is favored due to the formation of a highly stable p-methoxybenzyl cation.

Key Fragmentation Pathways:

Formation of the Base Peak (m/z 121): The most abundant fragment ion is typically the p-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺) at m/z 121. This is formed by the cleavage of the ester bond, highlighting the stability of this benzylic carbocation.

Other Significant Fragments: Loss of the butoxycarbonyl group leads to characteristic ions. Other fragments can arise from rearrangements, such as the McLafferty rearrangement, although the benzylic cleavage is the most significant pathway for this molecule. libretexts.orgyoutube.comorgchemboulder.com

Table 5: Major Ions in the Electron Ionization Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Significance Reference
208 [C₁₂H₁₆O₃]⁺˙ Molecular Ion (M⁺˙) nih.gov
121 [CH₃OC₆H₄CH₂]⁺ Base Peak, stable p-methoxybenzyl cation nih.gov
120 [C₈H₈O]⁺˙ Fragment from loss of a proton from the m/z 121 ion nih.gov

Stable Isotope Ratio Analysis for Authentication and Origin Determination (GC/IRMS)

Stable Isotope Ratio Analysis (SIRA) has emerged as a powerful tool for verifying the authenticity and determining the origin of a wide array of flavor compounds. This is particularly crucial for high-value natural flavorings, which are often susceptible to adulteration with cheaper synthetic equivalents. The technique of Gas Chromatography/Isotope Ratio Mass Spectrometry (GC/IRMS) is at the forefront of this analytical approach, offering high precision and compound-specific isotopic analysis.

The fundamental principle of SIRA lies in the subtle variations in the isotopic composition of elements like carbon (¹³C/¹²C) and hydrogen (²H/¹H) within a molecule. These variations, or isotopic signatures, are influenced by the geographical, botanical, and synthetic origins of the compound. The isotopic ratios are expressed in the delta (δ) notation in parts per thousand (‰) relative to international standards.

For this compound, GC/IRMS can be employed to differentiate between natural and synthetic sources by analyzing the isotopic ratios of its constituent parts: anisyl alcohol and butyric acid. The isotopic signature of the final ester is a composite of its precursors, and significant deviations from established natural ranges can indicate adulteration.

Isotopic Analysis of Precursors

Anisyl Alcohol:

Natural anisyl alcohol is commonly derived from sources like anise (Pimpinella anisum) or fennel. nih.gov These are C3 plants, which have a characteristic range of δ¹³C values. Synthetic anisyl alcohol, on the other hand, is typically produced from petrochemical precursors, which results in a distinctly different and more depleted δ¹³C signature. acs.org While specific δ²H values for anisyl alcohol are not extensively documented in public literature, they are also expected to vary based on the water sources utilized by the plant or in the synthetic process.

Butyric Acid:

Butyric acid can be sourced naturally from the fermentation of carbohydrates or synthetically. Fermentation-derived butyric acid, often produced by bacteria such as Clostridium tyrobutyricum, will have a δ¹³C value reflective of the carbon source (e.g., C3 or C4 sugars). nih.govnih.gov For instance, fermentation of glucose (a C3 sugar) can result in butyric acid with δ¹³C values that are slightly enriched compared to the starting material. researchgate.net In contrast, synthetic butyric acid produced from petroleum feedstocks will exhibit a more negative δ¹³C value.

Research Findings and Data

While direct, comprehensive databases of δ¹³C and δ²H values for this compound are not widely published, data from related compounds and precursors provide a strong basis for authentication. For example, studies on other flavor esters have successfully established isotopic ranges to distinguish between natural and synthetic origins. ijs.siresearchgate.net

Research on vanillin (B372448), a compound structurally similar to anisyl alcohol, has shown that δ¹³C values for natural vanillin (from vanilla beans, a CAM plant) range from approximately -19.1‰ to -20.5‰, whereas synthetic vanillin has values in the range of -24‰ to -34‰. acs.orgmdpi.com Similarly, for anethole, another related compound from anise, GC/IRMS can clearly distinguish between natural and synthetic sources.

The expected isotopic values for this compound would be a combination of the values of its precursors. By analyzing the δ¹³C and δ²H values of both the anisyl moiety and the butyryl moiety within the this compound molecule using GC/IRMS, a two-dimensional isotopic profile can be created. This multi-isotope approach significantly enhances the reliability of authentication.

Below are interactive tables summarizing the expected approximate δ¹³C and δ²H values for the precursors of this compound based on their origin.

Expected δ¹³C Values for this compound Precursors

CompoundOriginTypical δ¹³C Range (‰ vs VPDB)Reference
Anisyl AlcoholNatural (from C3 Plants like Anise)-25 to -35 nih.govacs.org
Anisyl AlcoholSynthetic (Petrochemical)-28 to -38 acs.org
Butyric AcidNatural (Fermentation of C3 sugars)-22 to -32 researchgate.netresearchgate.net
Butyric AcidNatural (Fermentation of C4 sugars)-10 to -18 researchgate.net
Butyric AcidSynthetic (Petrochemical)-27 to -35 researchgate.net

Expected δ²H Values for this compound Precursors

CompoundOriginTypical δ²H Range (‰ vs VSMOW)Reference
Anisyl AlcoholNatural (from C3 Plants)-120 to -180 mdpi.com
Anisyl AlcoholSynthetic-100 to -150 mdpi.com
Butyric AcidNatural (Fermentation)-150 to -250 nih.gov
Butyric AcidSynthetic-120 to -180 nih.gov

Note: The values in the tables are approximate and can vary based on specific geographical location, plant metabolism, and synthetic pathways. VPDB (Vienna Pee Dee Belemnite) and VSMOW (Vienna Standard Mean Ocean Water) are the international standards for carbon and hydrogen isotopes, respectively.

By establishing a database of authentic this compound samples from various known origins, a robust model for authentication can be developed. Any sample falling outside the established isotopic ranges for natural products would be flagged as suspect for adulteration or mislabeling. The power of GC/IRMS lies in its ability to provide compound-specific data, making it a definitive method for ensuring the authenticity of valuable flavor compounds like this compound. ijs.si

Metabolism and Biotransformation Pathways of Anisyl Butyrate

Primary Metabolic Routes of Aryl Alkyl Alcohol Simple Acid Esters

Aryl alkyl alcohol simple acid esters (AAASAE), a class of compounds to which anisyl butyrate (B1204436) belongs, generally follow a common primary metabolic pathway. nih.govresearchgate.net This route involves the hydrolysis of the ester bond, which is a well-established initial step in the in vivo detoxification of carboxylic acid esters. oecd.org This process results in the formation of the corresponding aryl alkyl alcohol and a simple carboxylic acid. nih.govresearchgate.netoecd.org This metabolic scheme is applicable to a variety of esters used in cosmetics and as fragrance materials, including benzyl (B1604629) and 2-phenylethyl alkanoates. researchgate.netljmu.ac.uk

The predictability of this metabolic pathway allows for a read-across approach in assessing the toxicological profiles of untested esters within this category. ljmu.ac.uk It is generally accepted that the toxic effects of these esters are primarily a consequence of their metabolites, particularly the resulting aryl alcohol. ljmu.ac.uk

Enzymatic Hydrolysis by Carboxylesterases

The hydrolysis of aryl alkyl alcohol simple acid esters is efficiently catalyzed by a group of ubiquitous enzymes known as carboxylesterases (EC 3.1.1.1). oecd.orgnih.gov These enzymes are serine hydrolases that exhibit broad and overlapping substrate specificity, targeting ester, thioester, and amide bonds in xenobiotics. nih.govjmbfs.org Carboxylesterases are found in high concentrations in the membrane-enriched fractions of the liver, which is a primary site of xenobiotic metabolism. nih.gov

The process is rapid and typically results in the near-complete breakdown of the parent ester into its constituent alcohol and carboxylic acid. oecd.orgljmu.ac.uk For instance, benzyl acetate (B1210297) is quickly hydrolyzed to benzyl alcohol and acetic acid. oecd.org This enzymatic action is a critical detoxification pathway, as the resulting metabolites can then be further processed and eliminated from the body. oecd.orgljmu.ac.uk

Fate of Anisyl Alcohol and Butyric Acid Metabolites in Biological Systems

Following the hydrolysis of anisyl butyrate, the resulting metabolites, anisyl alcohol and butyric acid, enter their respective metabolic pathways.

Anisyl Alcohol: The metabolism of anisyl alcohol involves several potential transformations. A key step is the demethylation of the methoxy (B1213986) group at the 4-position of the aromatic ring. asm.org This can be followed by the oxidation of the benzyl alcohol group. nih.gov For example, under anaerobic conditions, 3,5-dichloro-p-anisyl alcohol is first demethylated to 3,5-dichloro-4-hydroxybenzyl alcohol, which is then oxidized to 3,5-dichloro-4-hydroxybenzoic acid. asm.orgnih.gov This benzoic acid derivative can be further decarboxylated. nih.gov In a broader context, benzyl alcohol is rapidly oxidized to benzaldehyde (B42025) and then to benzoic acid. oecd.org Benzoic acid is subsequently conjugated, primarily with glycine (B1666218) to form hippuric acid or with glucuronic acid, and excreted in the urine. oecd.org

Butyric Acid: Butyric acid, a short-chain fatty acid, is readily metabolized by the body. It is channeled into the tricarboxylic acid (TCA) cycle via the beta-oxidation pathway. nih.gov The major metabolites of butyric acid have been identified as acetoacetic acid and hydroxybutyric acid. oecd.org As an endogenous substance that is an intermediary product in amino acid metabolism, it is efficiently utilized for energy or biosynthetic processes. oecd.orgjmbfs.org

Comparative Metabolic Profiles of this compound and Related Esters

The metabolic profile of this compound is comparable to other simple aryl alkyl esters. The initial hydrolysis is a shared, rapid event for esters like benzyl acetate and phenethyl esters. oecd.org

Below is a comparative table of related esters and their metabolic pathways:

EsterAlcohol MetaboliteAcid MetaboliteSubsequent Metabolic Fate of Alcohol
This compound Anisyl AlcoholButyric AcidO-demethylation and oxidation to anisic acid, followed by conjugation.
Benzyl Acetate Benzyl AlcoholAcetic AcidOxidation to benzoic acid, then conjugation with glycine (hippuric acid) or glucuronic acid. oecd.org
Phenethyl Acetate Phenethyl AlcoholAcetic AcidOxidation to phenylacetic acid, which is then conjugated. oecd.org
α-Methylbenzyl Butyrate α-Methylbenzyl AlcoholButyric AcidThe alcohol is conjugated with glucuronic acid and excreted. inchem.org

The toxicological impact of these esters is largely considered to be a function of the alcohol moiety produced upon hydrolysis, as the carboxylic acid components are typically short-chain fatty acids that are easily integrated into normal physiological pathways. ljmu.ac.uk

Computational Chemistry and Molecular Modeling of Anisyl Butyrate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. Methods like Density Functional Theory (DFT) are employed to model the geometry and electronic properties of aromatic esters. lodz.plmdpi.com For anisyl butyrate (B1204436), such calculations can elucidate the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are critical for predicting its reactivity and interactions. rsc.org

The electronic structure of an ester is characterized by π-electron delocalization across the O=C-O group. researchgate.net In anisyl butyrate, the presence of the p-methoxy group on the benzene (B151609) ring further influences this electronic environment. The methoxy (B1213986) group is known to be an electron-donating group, which can affect the nucleophilicity of the alcohol precursor and the stability of the final ester, facilitating high conversion rates during synthesis. vulcanchem.com A comparative theoretical study on the hydrolysis of ethyl acetate (B1210297) (an aliphatic ester) and ethyl benzoate (B1203000) (an aromatic ester) showed that the aromatic intermediate is less stable than the aliphatic one, highlighting differences in reactivity. researchgate.net

DFT calculations can provide quantitative descriptors for reactivity. The energy gap between the HOMO and LUMO (ΔE), for example, is an indicator of chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. mdpi.com For this compound, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon would be electron-deficient.

A theoretical study on various aromatic esters could yield data similar to that presented in the table below, providing a basis for comparing their relative reactivity and electronic characteristics.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Ethyl BenzoateB3LYP/6-311G(d,p)-9.34-0.818.532.05
Phenyl AcetateB3LYP/6-311G(d,p)-9.12-0.958.171.89
Methyl SalicylateB3LYP/6-311G(d,p)-8.99-1.237.762.45
Anisyl AcetateB3LYP/6-311G(d,p)-8.65-0.757.902.60

Note: The data in this table is representative and derived from typical values for aromatic esters for illustrative purposes. Actual calculated values for this compound would require a specific computational study.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations describe a molecule in a static state, molecular dynamics (MD) simulations provide a view of its dynamic behavior over time. nih.gov MD simulations model the movements and interactions of atoms in a system, offering insights into the conformational flexibility of molecules like this compound and their interactions with their environment, such as solvent molecules or biological receptors. nih.govacs.org

For a flavor ester, its conformation—the specific three-dimensional arrangement of its atoms—is crucial for its interaction with olfactory and gustatory receptors. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. researchgate.net Studies on simple esters like ethyl acetate have used computational methods to analyze the rotational barriers and preferred conformations, which are dominated by a planar cis form for the ester group. researchgate.net For this compound, key conformational features would include the rotation around the C-O bonds of the ester group and the orientation of the butyrate chain relative to the aromatic ring.

MD simulations are also instrumental in studying intermolecular interactions, such as van der Waals forces and electrostatic interactions, which govern how a flavor molecule binds to a receptor. acs.org By simulating this compound in a water box, for example, one could study its hydration and how water molecules arrange around it, which influences its solubility and volatility. researchgate.net In the context of flavor perception, MD can simulate the docking of this compound into the binding pocket of a hypothetical taste or smell receptor, revealing the specific interactions that stabilize the complex and trigger a sensory response. nih.govacs.org

Simulation ParameterTypical Value/MethodPurpose in this compound Study
Force FieldOPLS, CHARMM, GROMOSDefines the potential energy of the system, describing bond lengths, angles, and non-bonded interactions. acs.orgacs.org
Solvent ModelTIP3P, SPC/E (for water)Simulates the effect of the solvent environment on the conformation and interactions of this compound.
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature, mimicking experimental conditions. acs.org
Simulation Time10s to 100s of nanosecondsAllows for sufficient sampling of conformational space to observe relevant molecular motions and interactions. acs.org
Analysis MethodsRMSD, Radius of Gyration, RDFQuantifies conformational stability, molecular compactness, and the structure of the surrounding solvent. researchgate.net

Cheminformatics and Ligand-Based Design in Aromatic Ester Research

Cheminformatics applies information technology to solve chemical problems, proving particularly useful in the study of large collections of molecules like flavor compounds. nih.gov This field leverages databases and computational tools to organize, search, and analyze chemical information, facilitating the discovery of new molecules with desired properties. cheminfo.orgeyesopen.com For aromatic ester research, cheminformatics provides the foundation for ligand-based design, where knowledge of known active molecules is used to design new ones.

Several publicly available databases serve as crucial resources for flavor research, containing thousands of molecules with associated sensory information. nih.govacs.org

Key Flavor Databases:

FlavorDB: Contains over 25,000 flavor molecules with information on taste, odor, and chemical properties. acs.org

OlfactionBase: Includes extensive data on odorants and their corresponding olfactory receptors. acs.org

The Good Scents Company Database: A comprehensive resource for fragrance and flavor raw materials, including organoleptic properties. thegoodscentscompany.com

These databases can be searched using the chemical structure of this compound (e.g., via its SMILES string: CCCC(=O)OCC1=CC=C(C=C1)OC) to find structurally similar compounds. nih.gov This allows researchers to explore the "chemical space" around this compound and identify other aromatic esters that might share its sweet, fruity, and floral characteristics.

Ligand-based design uses the principle that structurally similar molecules often have similar biological activities. researchgate.net Pharmacophore modeling is a key technique in this approach. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target receptor. By analyzing a set of aromatic esters known to elicit a particular flavor sensation, a pharmacophore model can be generated. This model can then be used as a 3D query to screen large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to have the desired flavor.

Application of Machine Learning Models for Predictive Chemical Behavior

Machine learning (ML) has emerged as a powerful tool in flavor science, capable of learning complex relationships between a molecule's structure and its sensory properties. sciopen.comkuleuven.be ML models can be trained on large datasets of chemical compounds to predict various behaviors, from taste and aroma profiles to chemical stability. nih.govsciopen.com

For aromatic esters like this compound, ML models can be developed for several applications:

Taste and Aroma Prediction: Models can be trained to classify a molecule as sweet, bitter, umami, etc., or to predict the intensity of a specific aroma note. news-medical.netinsybio.com For instance, a model could predict the "sweetness" or "plum-like" character of a novel ester based on its molecular descriptors.

Prediction of Physicochemical Properties: ML can predict properties like boiling point, solubility, and odor thresholds, which are crucial for food and fragrance applications. nih.gov

Stability Prediction: Recent studies have demonstrated the use of ML to predict the chemical stability of esters, such as their hydrolysis rates. rsc.orgchemrxiv.orgnih.gov This is vital for ensuring the shelf-life of a product.

The development of an ML model involves several steps:

Dataset Collection: A large dataset of molecules (e.g., esters) with known properties (e.g., taste profiles) is assembled from databases and literature. acs.org

Descriptor Calculation: For each molecule, a set of numerical features, known as molecular descriptors, are calculated. These can range from simple properties like molecular weight to complex 2D or 3D structural fingerprints.

Model Training: An ML algorithm (e.g., Random Forest, Support Vector Machine, Neural Network) is trained on the dataset to learn the mathematical relationship between the descriptors and the target property. sciopen.comcam.ac.uk

Validation and Prediction: The model's predictive power is tested on a separate set of molecules not used in training. Once validated, it can be used to predict the properties of new molecules like this compound.

Machine Learning ModelPrincipleApplication in Flavor Science
Support Vector Machine (SVM)Finds an optimal hyperplane to separate data points into different classes.Classification of molecules into taste categories (e.g., sweet vs. bitter). sciopen.com
Random Forest (RF)An ensemble of decision trees that votes on the outcome.Predicting flavor characteristics and identifying important molecular descriptors. sciopen.com
Neural Networks (NN)A network of interconnected nodes (neurons) inspired by the human brain.Modeling complex, non-linear relationships between structure and sensory perception. cam.ac.ukmdpi.com
Gaussian Processes (GP)A probabilistic model that provides predictions with uncertainty estimates.Predicting reaction yields for the synthesis of esters. cam.ac.uk

Integration of In Silico Methods for Structure-Activity Relationship Prediction

The most powerful approach to understanding and predicting the behavior of a molecule like this compound involves the integration of multiple in silico methods. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of this integration, as they seek to build a mathematical model that relates a molecule's structural properties (the "S") to its biological or chemical activity (the "A"). nih.govsci-hub.seresearchgate.net

A typical QSAR workflow for studying aromatic esters would involve:

Defining a Training Set: A set of aromatic esters with measured activity data (e.g., flavor intensity, binding affinity to a receptor, or insecticidal activity) is selected. acs.org

Calculating Molecular Descriptors: For each molecule in the set, a wide range of descriptors are calculated. These can be simple physicochemical properties (e.g., logP), topological indices, or more complex descriptors derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges). nih.govsci-hub.se

Model Development: Statistical or machine learning methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to find the best correlation between a subset of descriptors and the measured activity. nih.govconicet.gov.ar

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and by making predictions for an external test set of compounds not used in model building. conicet.gov.ar

For this compound, a QSAR model could predict its flavor threshold based on descriptors that capture its size, shape, and electronic properties. nih.gov For example, a study on Huangjiu (a Chinese wine) developed QSAR models that accurately predicted the flavor thresholds of esters, alcohols, and acids present in the beverage. nih.gov

Integrating these methods provides a holistic view. For instance, MD simulations can reveal the most stable conformation of this compound when it binds to a receptor. nih.gov Quantum chemistry can then be used to calculate the electronic properties of that specific conformation. These calculated properties can serve as highly relevant descriptors in a QSAR model to predict binding affinity. This integrated in silico approach allows for the rational design of new flavor molecules by predicting their activity before they are ever synthesized, saving significant time and resources. researchgate.netnih.gov

Future Research Directions and Translational Perspectives

Development of Novel Biocatalytic Systems for Enhanced Sustainability

The chemical synthesis of anisyl butyrate (B1204436), while effective, presents environmental concerns. The future lies in "green chemistry," with a strong emphasis on biocatalysis. Researchers are actively exploring the use of enzymes, particularly lipases, to catalyze the esterification of anisyl alcohol and butyric acid.

Recent studies have demonstrated the high efficiency of immobilized lipases, such as those from Candida antarctica, in producing anisyl butyrate. mdpi.comrsc.org For instance, using lipase (B570770) B from Candida antarctica encapsulated in a sol-gel matrix, researchers achieved a conversion rate of 98.7% for this compound under optimized conditions. rsc.org Another innovative approach involves the use of ultrasonic irradiation, which has been shown to significantly reduce reaction times and increase conversion rates compared to traditional mechanical shaking. mdpi.com One study reported a 99% conversion to this compound after just 3 hours of ultrasonic irradiation, a substantial improvement over the 55% conversion achieved without it. mdpi.com

Future research will likely focus on:

Discovering and engineering novel lipases: Exploring microbial diversity to find more robust and efficient enzymes. researchgate.net

Advanced immobilization techniques: Developing novel support materials, such as magnetic nanoparticles, to enhance enzyme stability and reusability. mdpi.com

Solvent-free reaction systems: Optimizing processes that eliminate the need for organic solvents, further boosting the sustainability profile. rsc.org

Microwave-assisted synthesis: Investigating the use of microwave technology to accelerate reaction rates and improve yields. researchgate.net

In-depth Exploration of Biological Mechanisms and Signaling Pathways

While primarily used for its organoleptic properties, the biological effects of this compound and its metabolites, anisyl alcohol and butyrate, are of growing interest. Butyrate, a short-chain fatty acid, is a well-known product of gut bacteria fermentation and has been shown to play a crucial role in gut health. frontiersin.orgcreative-proteomics.com It serves as a primary energy source for colonocytes and exhibits anti-inflammatory and anti-cancer properties. creative-proteomics.combiorxiv.org

Future research in this area will aim to:

Elucidate metabolic pathways: Tracing the metabolic fate of this compound in biological systems to understand how it is processed and what metabolites are formed. creative-proteomics.com

Investigate interactions with gut microbiota: Determining how this compound might influence the composition and metabolic activity of the gut microbiome. biorxiv.orgfrontiersin.org

Identify molecular targets: Pinpointing the specific proteins and signaling pathways that are modulated by this compound and its derivatives. frontiersin.org

Design of this compound Analogues with Tailored Biological Activities

The structural backbone of this compound provides a versatile scaffold for the design of new molecules with specific biological functions. By modifying the aromatic ring or the butyrate side chain, it may be possible to create analogues with enhanced or entirely new properties. nih.gov For example, research on butyrate analogues has identified compounds with comparable or even superior biological effects in inducing apoptosis and inhibiting cell proliferation in cancer cells. nih.gov

Key future research directions include:

Structure-activity relationship (SAR) studies: Systematically modifying the chemical structure of this compound to understand how these changes affect its biological activity. nih.gov

Synthesis of novel analogues: Creating a library of new compounds based on the this compound template for screening against various biological targets. researchgate.net

Exploring new therapeutic applications: Investigating the potential of these analogues in areas such as cancer therapy, anti-inflammatory treatments, and metabolic disorders. researchgate.netnih.gov

Advanced Analytical Methodologies for Trace Analysis and Metabolomics

To fully understand the environmental fate, metabolic pathways, and potential biological effects of this compound, sensitive and specific analytical methods are essential. Current techniques like gas chromatography-mass spectrometry (GC-MS) are standard for identifying and quantifying volatile compounds. researchgate.net However, future research will necessitate more advanced approaches.

Prospective developments in this area include:

High-resolution mass spectrometry (HRMS): For the precise identification and quantification of this compound and its metabolites in complex biological and environmental samples. americanpharmaceuticalreview.com

Multidimensional chromatography: Techniques like comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced separation and detection of trace-level compounds in complex mixtures. researchgate.net

Stable isotope ratio analysis: To distinguish between natural and synthetic sources of this compound and to trace its metabolic pathways. nih.gov

Metabolomics platforms: Utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) to obtain a comprehensive profile of metabolites affected by exposure to this compound, providing insights into its biological impact. frontiersin.orgmdpi.comous-research.no

Predictive Toxicology and Safety Assessment through Integrated Computational and Experimental Approaches

Ensuring the safety of any chemical compound is paramount. Future toxicological evaluations of this compound will move beyond traditional animal testing towards more integrated and predictive models. This involves a combination of computational (in silico) methods and in vitro assays.

The future of safety assessment for this compound will likely involve:

Quantitative Structure-Activity Relationship (QSAR) modeling: Using computational models to predict the potential toxicity of this compound and its analogues based on their chemical structures.

Toxicogenomics: Employing 'omics' technologies to understand the molecular mechanisms of toxicity and to identify early biomarkers of adverse effects. frontiersin.org

Adverse Outcome Pathway (AOP) framework: A conceptual framework that links a molecular initiating event to an adverse outcome at a biological level of organization, providing a clearer understanding of toxicity pathways. frontiersin.org

In vitro and ex vivo models: Using cell cultures and tissue models to assess toxicity and to reduce, refine, and replace animal testing (the "3Rs"). frontiersin.org

By embracing these future research directions, the scientific community can unlock the full potential of this compound, ensuring its continued safe use and exploring new and valuable applications for the benefit of society.

Q & A

Q. What are the established laboratory protocols for synthesizing and characterizing Anisyl Butyrate?

this compound is synthesized via esterification of 4-methoxybenzyl alcohol (anisyl alcohol) with butyric acid, typically using an acid catalyst (e.g., sulfuric acid). Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) to track ester formation.
  • Purification : Distillation or column chromatography to isolate the product.
  • Characterization : Nuclear magnetic resonance (NMR) for structural confirmation (e.g., ester carbonyl signal at ~170 ppm in 13C^{13}\text{C} NMR), infrared spectroscopy (IR) for functional groups (C=O stretch at ~1740 cm1^{-1}), and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Ensure compliance with reporting standards for synthetic procedures, including reagent ratios, reaction times, and spectral data validation .

Q. Which analytical methods are most effective for quantifying this compound in multicomponent matrices?

  • Gas Chromatography (GC) : Coupled with flame ionization detection (FID) or MS for high sensitivity. Use internal standards (e.g., methyl laurate) to improve accuracy.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at ~270 nm (optimal for aromatic esters).
  • PTR-TOF-MS : Proton-transfer-reaction time-of-flight mass spectrometry enables real-time, high-resolution analysis of volatile esters in dynamic systems, as demonstrated for ethyl butyrate . Validate methods using spike-recovery experiments and calibration curves with certified reference materials .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported physicochemical properties of this compound?

Discrepancies in properties like boiling point (reported as 286.5°C vs. unverified lower values) may arise from impurities or measurement techniques. Mitigation strategies include:

  • Standardized Protocols : Adopt ICH guidelines for purity assessment (e.g., differential scanning calorimetry for melting point determination) .
  • Cross-Validation : Compare data across multiple analytical platforms (e.g., GC, NMR) and reference databases like NIST Chemistry WebBook .
  • Statistical Analysis : Use Bland-Altman plots to evaluate inter-laboratory variability in reported values .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in biological systems?

  • In Vitro Models : Incubate this compound with liver microsomes or hepatocytes to assess hydrolysis rates via LC-MS quantification of butyric acid and anisyl alcohol metabolites.
  • Kinetic Studies : Determine t1/2t_{1/2} (half-life) and intrinsic clearance using Michaelis-Menten kinetics.
  • Comparative Analysis : Evaluate stability across species (e.g., human vs. rat microsomes) to predict in vivo behavior. Reference butyrate metabolism studies for methodological insights .

Q. How can computational tools predict the reactivity and stability of this compound under varying environmental conditions?

  • Quantum Chemistry : Density functional theory (DFT) calculations to model hydrolysis pathways and transition states.
  • QSAR/QSPR Models : Predict physicochemical properties (e.g., logP, solubility) using descriptors like molecular volume and polar surface area.
  • Molecular Dynamics (MD) : Simulate interactions with solvents or enzymes to identify degradation-prone conditions. Platforms like CC-DPS leverage patented QSQN technology for such analyses .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific safety data for this compound are limited, extrapolate from structurally similar esters (e.g., butyl acetate):

  • Ventilation : Use fume hoods to minimize inhalation exposure (acute toxicity category 4 ).
  • Personal Protective Equipment (PPE) : Nitrile gloves (11–13 mil thickness; 1-hour breakthrough time) for routine handling; butyl rubber gloves (12–15 mil) for spills .
  • Waste Disposal : Classify as UN3082 (environmentally hazardous liquid) and avoid drain disposal .

Q. How should researchers design replication studies for this compound synthesis and analysis?

  • Detailed Documentation : Follow Beilstein Journal guidelines to include raw spectral data, chromatograms, and step-by-step procedures in supplementary materials .
  • Blind Testing : Distribute samples to independent labs for cross-validation of purity and yield.
  • Error Analysis : Report confidence intervals for quantitative measurements (e.g., ±2% for GC-FID) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.